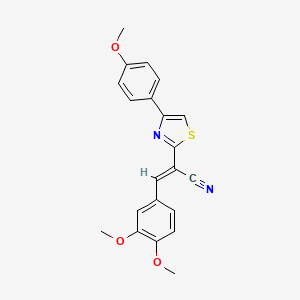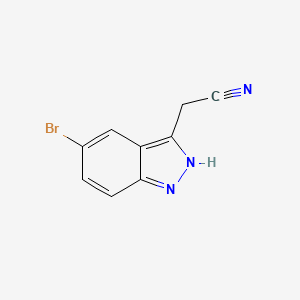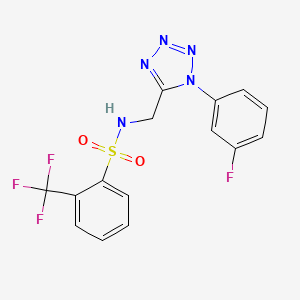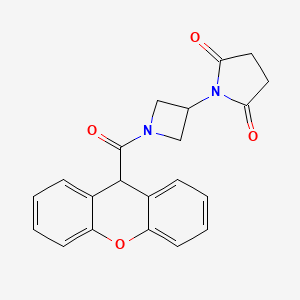
(E)-3-(3,4-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile (also known as DMTPT) is a type of organic compound that is used in various scientific research applications. It is a versatile compound that has a wide range of applications in various fields. DMTPT has been found to have a wide range of biochemical and physiological effects on cells and organisms, and can be used to study various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Synthesis Techniques : The synthesis of related compounds, such as 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, has been explored. Detailed synthesis methods and crystal structures for both E and Z isomers of these compounds have been described, indicating the compound's structural versatility and importance in crystallography (Shinkre et al., 2008).
Chemical Properties and Reactions
- Chemical Reactivity : The compound's reactivity has been studied, particularly in the context of forming bioactive heterocycles. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile has been synthesized via base-catalyzed reactions, highlighting its potential in creating various bioactive structures (Naveen et al., 2006).
Applications in Materials Science
- Fluorescent Properties : New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been designed and synthesized. These compounds exhibit a range of fluorescent colors and have potential applications in materials science due to their multifunctional properties and emission characteristics (Eltyshev et al., 2021).
Photovoltaic Applications
- Dye-Sensitized Solar Cells : The compound has been studied in the context of dye-sensitized solar cells. Organic dyes related to this compound have shown potential in improving photovoltaic properties, such as short-circuit current density and photon-to-electron conversion efficiency (Sun et al., 2020).
Antimicrobial Applications
- Antimicrobial Polymers : Methacrylic monomers containing thiazole groups, similar in structure to the compound , have been synthesized and tested for their antimicrobial activity. These studies are significant in developing new antimicrobial materials (Cuervo-Rodríguez et al., 2019).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Related compounds have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency. This application is crucial in materials protection and maintenance (Verma et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-17-7-5-15(6-8-17)18-13-27-21(23-18)16(12-22)10-14-4-9-19(25-2)20(11-14)26-3/h4-11,13H,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPJPJDKLEQRZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)
![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)



![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)
![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)